N-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)acetamide
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Overview
Description
N-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of N-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)acetamide typically involves the reaction of 4-fluorophenacyl bromide with 2-aminothiazole under specific conditions . The reaction is usually carried out in an ethanol solvent without the need for a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)acetamide can be compared with other thiazole derivatives such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also exhibits antimicrobial activity but has different substituents on the thiazole ring.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties, this compound has a bromophenyl group instead of a fluorophenyl group.
Properties
CAS No. |
918146-25-5 |
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Molecular Formula |
C13H14FN3OS |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-[2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]ethyl]acetamide |
InChI |
InChI=1S/C13H14FN3OS/c1-9(18)15-6-7-16-13-17-12(8-19-13)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3,(H,15,18)(H,16,17) |
InChI Key |
RVUUQRKOJCDNGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC1=NC(=CS1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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